The compound can be sourced from various chemical databases, such as PubChem and patent literature. It is classified as a carboxylic acid due to the presence of the carboxylic functional group (-COOH) and is used primarily in synthetic organic chemistry as a building block for more complex molecules.
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid typically involves several steps:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis.
The molecular structure of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid can be described as follows:
The stereochemistry of the molecule can be represented using SMILES notation: C1C(C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35, indicating the arrangement of atoms and bonds in three-dimensional space.
The chemical reactions involving this compound primarily focus on its use in peptide synthesis:
The mechanism of action for 2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid is primarily related to its role in peptide synthesis:
This mechanism highlights its utility in creating biologically active peptides that may interact with specific receptors or enzymes.
The physical and chemical properties of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid include:
The applications of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid are diverse:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5